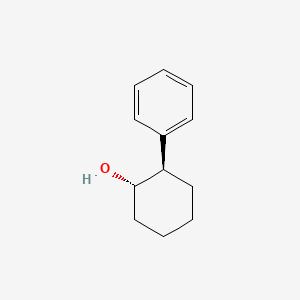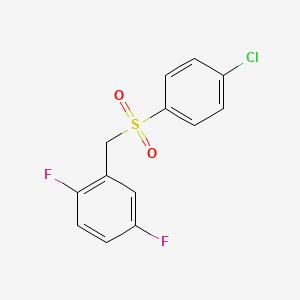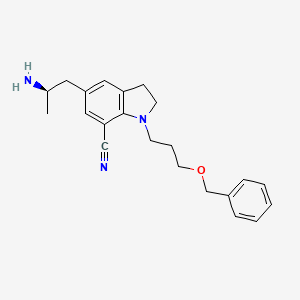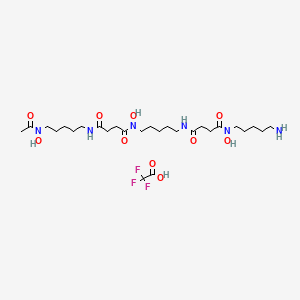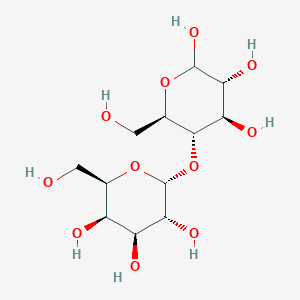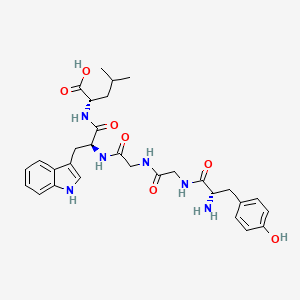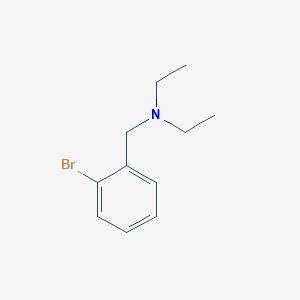
N-(2-bromobenzyl)-N-ethylethanamine
概述
描述
N-(2-bromobenzyl)-N-ethylethanamine is an organic compound with the molecular formula C11H16BrN. It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to an ethylethanamine moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
-
Bromination of Benzylamine: : One common method to synthesize N-(2-bromobenzyl)-N-ethylethanamine involves the bromination of benzylamine. The reaction typically uses bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent over-bromination.
-
Alkylation: : Another approach is the alkylation of 2-bromobenzylamine with ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3). This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
-
Substitution Reactions: : N-(2-bromobenzyl)-N-ethylethanamine can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common nucleophiles include hydroxide ions (OH-), amines (NH2R), and thiols (SH-).
-
Oxidation and Reduction: : The compound can also participate in oxidation reactions, where the ethylamine group can be oxidized to form corresponding imines or amides. Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Oxidation: Products can include imines or amides.
Reduction: Products can include dehalogenated amines.
科学研究应用
Chemistry
In organic synthesis, N-(2-bromobenzyl)-N-ethylethanamine is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor ligands. These studies help in understanding the biochemical pathways and developing new therapeutic agents.
Medicine
The compound and its derivatives are explored for their pharmacological properties, including potential use as antidepressants, antipsychotics, or analgesics. Their ability to interact with neurotransmitter systems makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals, dyes, and polymers. Its bromine atom provides a site for further functionalization, making it versatile for various applications.
作用机制
The mechanism by which N-(2-bromobenzyl)-N-ethylethanamine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The bromine atom can form halogen bonds with target proteins, influencing their activity. The ethylethanamine moiety can mimic natural substrates or inhibitors, modulating biochemical pathways.
相似化合物的比较
Similar Compounds
N-(2-chlorobenzyl)-N-ethylethanamine: Similar structure but with a chlorine atom instead of bromine.
N-(2-fluorobenzyl)-N-ethylethanamine: Contains a fluorine atom, offering different reactivity and biological activity.
N-(2-iodobenzyl)-N-ethylethanamine: Iodine atom provides different steric and electronic effects.
Uniqueness
N-(2-bromobenzyl)-N-ethylethanamine is unique due to the specific reactivity of the bromine atom, which is larger and more polarizable than chlorine and fluorine but less so than iodine. This balance makes it particularly useful in certain synthetic and biological applications where precise control over reactivity and interaction is required.
属性
IUPAC Name |
N-[(2-bromophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-13(4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEZDHCFQTZVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435363 | |
| Record name | (2-Bromo-benzyl)-diethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91428-19-2 | |
| Record name | (2-Bromo-benzyl)-diethyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
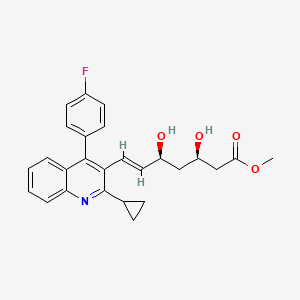
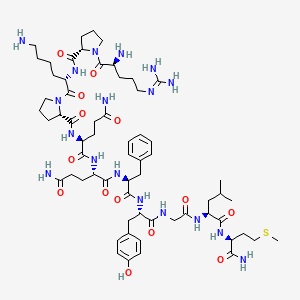
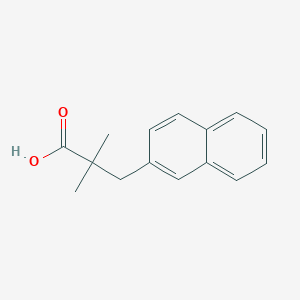
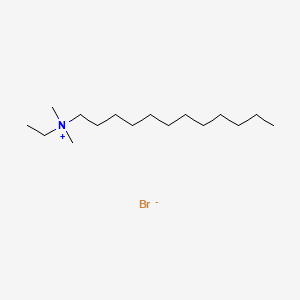
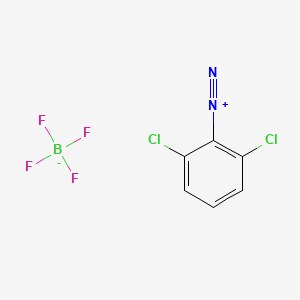
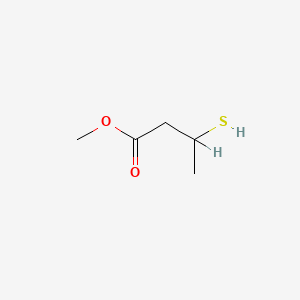
![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)
